Stephaglabrine

Descripción general

Descripción

Stephaglabrine is an alkaloid compound derived from the plant Stephania glabra, which belongs to the Menispermaceae family. This compound is known for its diverse pharmacological properties, including anticholinesterase activity, which makes it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stephaglabrine can be synthesized through the extraction of Stephania glabra roots. The process involves treating the roots with xylene in an alkaline solution, followed by further processing with sulfuric acid . Another method involves cultivating Stephania glabra cells in a bioreactor with agitation and aeration of the culture suspension .

Industrial Production Methods: In the biotechnological industry, stepharine sulfate, a derivative of this compound, is obtained from the cell culture of Stephania glabra tissue. This involves quantitative determination using thin layer chromatography and the Nastyukov color test for identification .

Análisis De Reacciones Químicas

Types of Reactions: Stephaglabrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Precursor for Alkaloid Synthesis

- Stephaglabrine serves as a precursor for synthesizing other complex alkaloids, making it significant in organic chemistry research. Its unique structure allows chemists to modify it for creating new compounds with potential therapeutic effects.

Biological Applications

1. Anticholinesterase Activity

- The compound exhibits notable anticholinesterase activity, which is crucial for studying neuromuscular transmission. By inhibiting the enzyme acetylcholinesterase, this compound increases acetylcholine levels at synaptic junctions, enhancing neuromuscular transmission and muscle contraction.

2. Neurological Research

- Research indicates that intramuscular injection of this compound sulfate in rabbits significantly improves recovery from sciatic nerve injuries. It promotes histological neogenesis and functional recovery of nerves, suggesting potential applications in treating peripheral nervous system disorders .

Medical Applications

1. Therapeutic Potential

- Due to its pharmacological properties, this compound is being investigated for its potential in treating various neurological disorders. Its ability to enhance nerve regeneration positions it as a candidate for therapies aimed at nerve damage recovery.

2. Case Study: Pharmacokinetics

- A study developed a method for detecting this compound in rabbit plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS). This method enabled the assessment of its pharmacokinetic profile, which is critical for understanding its therapeutic efficacy and safety in clinical settings .

Industrial Applications

1. Biochemical Reagent

- In industrial contexts, this compound is utilized as a biochemical reagent in the production of medicinal substances. Its role as a building block in drug synthesis underscores its importance in pharmaceutical manufacturing.

Mecanismo De Acción

Stephaglabrine exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synaptic junctions. This results in enhanced neuromuscular transmission and repeated muscle contractions . Additionally, this compound’s effects on mitochondrial oxidative phosphorylation contribute to its complex mechanism of action .

Comparación Con Compuestos Similares

Berberine: Another alkaloid with cholinesterase inhibitory properties.

Glaucine: Known for its antitussive and mild antihypotensive effects.

Sanguirythrine: Exhibits antimicrobial activity and cholinesterase inhibition.

Uniqueness of Stephaglabrine: this compound stands out due to its potent anticholinesterase activity and its ability to induce repeated muscle contractions. Its unique mechanism of action involving mitochondrial uncoupling further distinguishes it from other similar compounds .

Actividad Biológica

Stephaglabrine, an alkaloid derived from the plant Stephania glabra, has garnered significant interest due to its diverse biological activities, particularly its anticholinesterase properties. This compound is primarily studied for its implications in neuromuscular transmission and potential therapeutic applications in neurological disorders.

This compound is characterized by its ability to inhibit the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, enhancing neuromuscular transmission and resulting in repeated muscle contractions. The unique mechanism of action of this compound also involves mitochondrial uncoupling, distinguishing it from other similar alkaloids such as berberine and glaucine.

Table 1: Comparison of Biological Activities of Selected Alkaloids

| Compound | Anticholinesterase Activity | Other Notable Effects |

|---|---|---|

| This compound | High | Induces repeated muscle contractions |

| Berberine | Moderate | Antimicrobial, anti-inflammatory |

| Glaucine | Low | Antitussive, mild antihypotensive effects |

| Sanguirythrine | High | Antimicrobial activity |

Pharmacological Applications

Research indicates that this compound may have potential therapeutic applications beyond its neuromuscular effects. Notably, studies suggest it could play a role in treating demyelinating diseases by promoting the recovery of the myelin sheath surrounding nerve fibers. This is particularly relevant for conditions like multiple sclerosis and other peripheral nerve disorders .

Case Studies and Research Findings

- Neuromuscular Junction Studies : In experimental models using frog neuromuscular junctions, this compound was shown to reduce the amplitude of miniature end-plate potentials (MEPPs) at low concentrations while increasing them at higher concentrations. This biphasic effect highlights its potential utility in modulating synaptic transmission .

- Pharmacokinetics : A pharmacokinetic study using mass spectrometry aimed to quantify this compound sulfate in rabbit plasma, providing insights into its absorption and metabolism. However, further research is required to fully elucidate its pharmacokinetic profile .

- Therapeutic Potential : A study indicated that this compound sulfate might facilitate the repair of damaged myelin sheaths in nerve fibers, suggesting a promising avenue for future research into neuroprotective therapies .

Propiedades

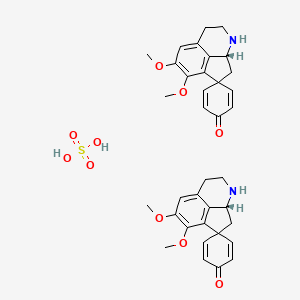

IUPAC Name |

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNJLWZONPQQK-WFEKIRLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954173 | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32410-24-5 | |

| Record name | Stephaglabrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Stephaglabrine at the neuromuscular junction?

A1: this compound, alongside Sanguinarine, exhibits anti-cholinesterase properties. This leads to repeated muscle contractions due to the accumulation of acetylcholine at the neuromuscular junction. [, ]

Q2: How does this compound compare to other alkaloids like Glaucine and Sanguinarine in its effects on miniature end-plate potentials (MEPPs)?

A2: All three alkaloids (this compound, Glaucine, and Sanguinarine), along with Berberine, reduce the amplitude of spontaneous MEPPs in frog neuromuscular junctions. At low concentrations, they decrease MEPP frequency, but at higher concentrations, they increase it. [, ] Sanguinarine shows the most potent effect, potentially due to its impact on mitochondrial oxidative phosphorylation. [, ] Notably, Glaucine only induces muscle contractions at high concentrations, unlike this compound and Sanguinarine. [, ]

Q3: Beyond its effects on neuromuscular transmission, are there any therapeutic applications being explored for this compound?

A3: Yes, research suggests that this compound sulfate may hold potential for treating demyelinating diseases of the nervous system. Studies indicate it could promote the recovery of the myelin sheath of nerve fibers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.